

Comparative Analysis of Cross-Resistance Profiles: CC-115 Versus Other Targeted Therapies

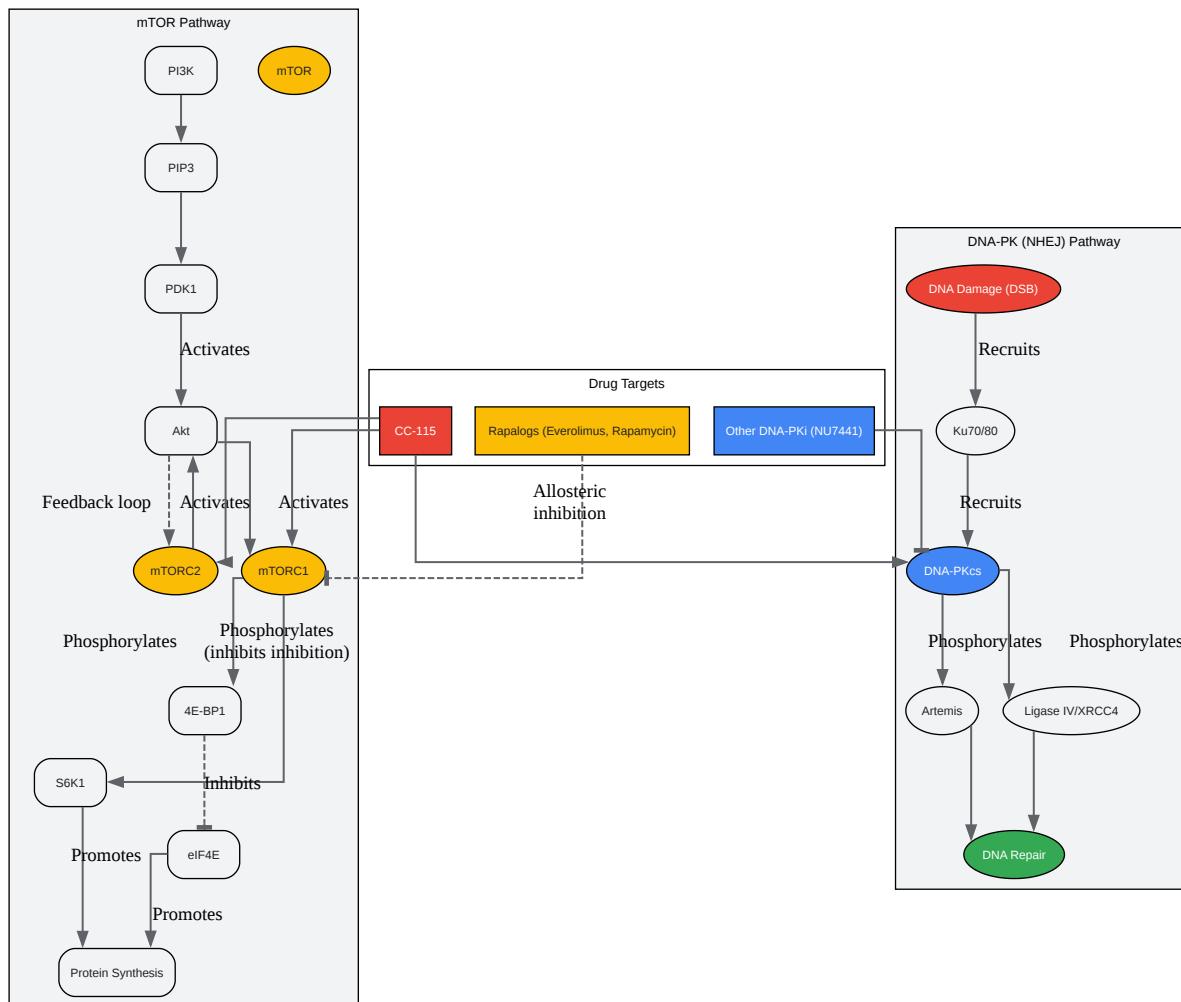
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cc-115**

Cat. No.: **B560069**

[Get Quote](#)


A comprehensive guide for researchers and drug development professionals on the cross-resistance landscape of **CC-115**, a dual mTOR and DNA-PK inhibitor, in comparison to other targeted cancer therapies. This document provides a detailed overview of resistance mechanisms, supporting experimental data, and protocols for key assays.

Introduction

CC-115 is a novel small molecule inhibitor that uniquely targets two critical nodes in cancer cell signaling: the mammalian target of rapamycin (mTOR) and the DNA-dependent protein kinase (DNA-PK).^{[1][2]} This dual-targeting approach offers a promising strategy to overcome the intrinsic and acquired resistance that frequently limits the efficacy of single-agent targeted therapies. This guide provides a comparative analysis of the cross-resistance profiles of **CC-115** against other targeted agents, with a focus on mTOR and DNA-PK inhibitors.

Signaling Pathways and Mechanisms of Action

To understand the potential for cross-resistance, it is essential to first visualize the signaling pathways targeted by **CC-115** and related therapies.

[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathways of mTOR and DNA-PK, indicating the targets of **CC-115** and other inhibitors.

CC-115 is an ATP-competitive inhibitor of both mTOR kinase and DNA-PK.[1] This contrasts with first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) such as everolimus, which are allosteric inhibitors of mTOR Complex 1 (mTORC1). By targeting the kinase domain, **CC-115** inhibits both mTORC1 and mTORC2.[1] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3]

Cross-Resistance Profile of **CC-115** Comparison with Allosteric mTOR Inhibitors (Everolimus, Rapamycin)

A significant mechanism of acquired resistance to rapalogs involves mutations in the FKBP12-rapamycin binding (FRB) domain of mTOR, which prevent the drug from binding to its target. Since **CC-115** is an ATP-competitive inhibitor and binds to the kinase domain of mTOR, it is hypothesized to retain activity against tumors that have developed resistance to rapalogs through FRB domain mutations.

While direct head-to-head studies with quantitative data on **CC-115** in everolimus- or rapamycin-resistant cell lines are limited in publicly available literature, the distinct binding sites and mechanisms of action provide a strong rationale for the lack of cross-resistance.

Table 1: Putative Cross-Resistance Profile of **CC-115** with Allosteric mTOR Inhibitors

Feature	Allosteric mTOR		Potential for Cross-Resistance
	Inhibitors (Everolimus, Rapamycin)	CC-115	
Target	mTORC1 (allosteric)	mTORC1 and mTORC2 (ATP-competitive), DNA-PK	Low
Binding Site	FRB domain of mTOR	ATP-binding pocket of mTOR and DNA-PK	Low
Known Resistance	Mutations in FRB domain, upregulation of mTORC2/Akt signaling	Overexpression of ABC transporters (ABCG2, ABCB1) ^[3]	Partial (if both are substrates for the same transporters)

Comparison with Other DNA-PK Inhibitors (e.g., NU7441)

CC-115 and other DNA-PK inhibitors, such as NU7441, share the same molecular target. Therefore, cross-resistance is possible if the resistance mechanism involves alterations in the DNA-PK protein itself or in downstream components of the NHEJ pathway. However, as **CC-115** also targets mTOR, it may still exert anti-proliferative effects in cells that have developed resistance specifically to a DNA-PK inhibitor.

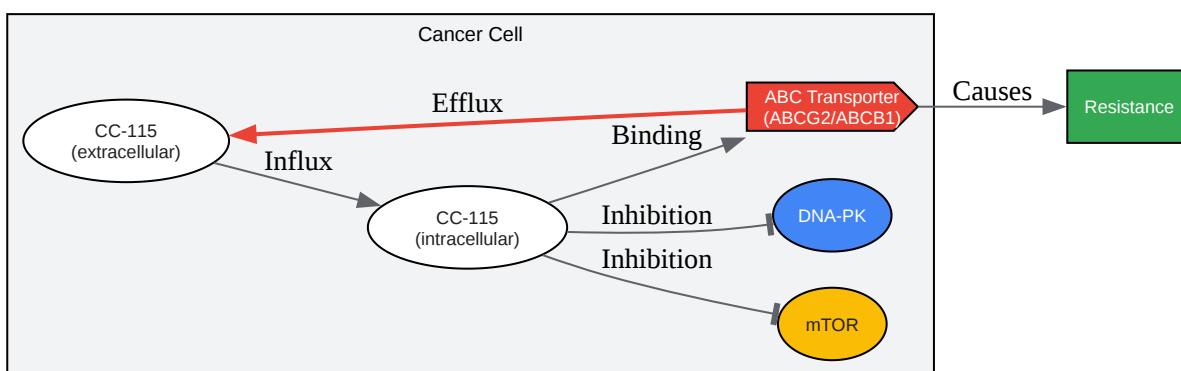

A study has shown that both **CC-115** and NU7441 inhibit NHEJ activity.^[3]

Table 2: Putative Cross-Resistance Profile of **CC-115** with Other DNA-PK Inhibitors

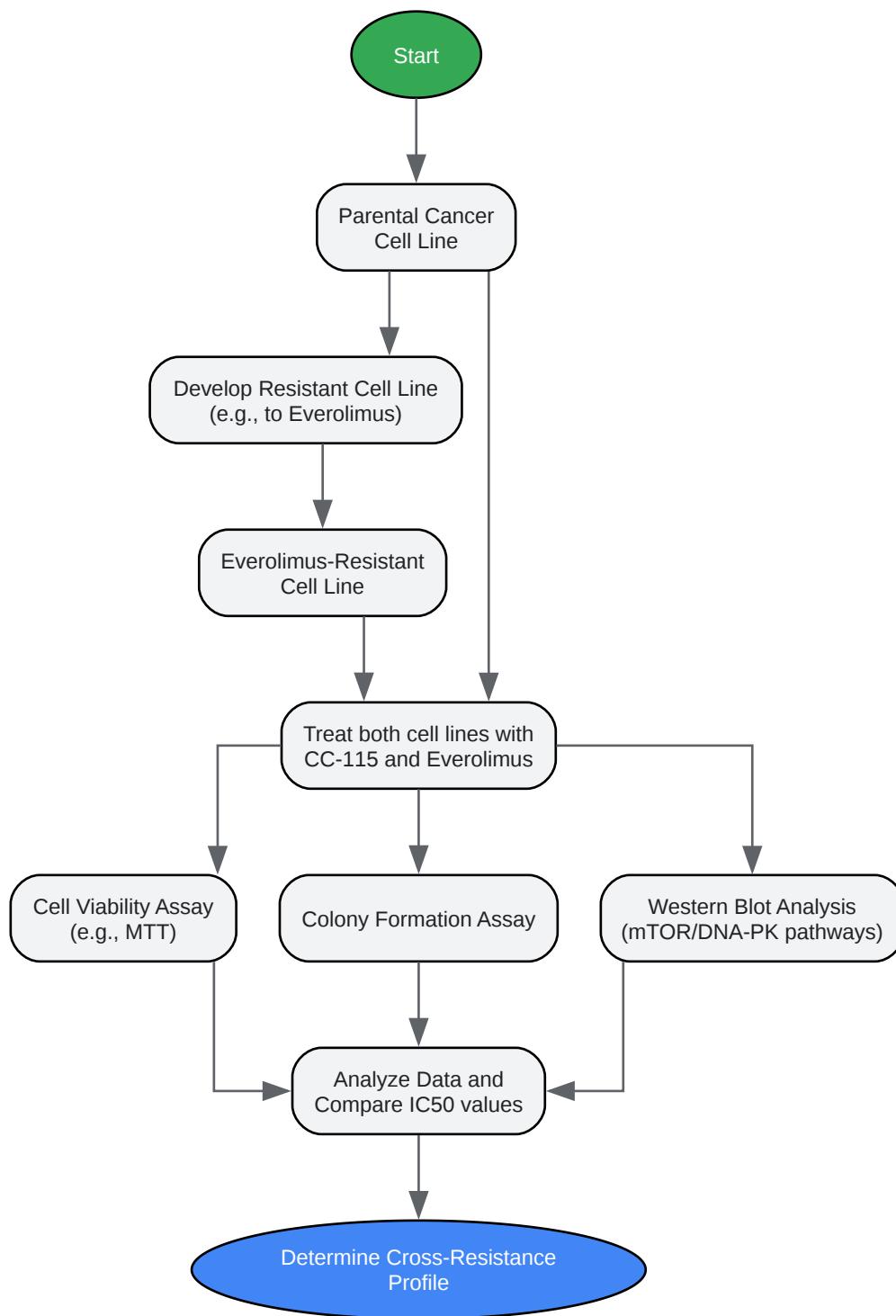
Feature	Other DNA-PK Inhibitors (e.g., NU7441)	CC-115	Potential for Cross-Resistance
Target	DNA-PK	DNA-PK, mTORC1, mTORC2	High (for DNA-PK mediated effects)
Mechanism	ATP-competitive inhibition of DNA-PK	ATP-competitive inhibition of DNA-PK and mTOR	Partial (due to mTOR inhibition by CC-115)
Known Resistance	Upregulation of alternative DNA repair pathways	Overexpression of ABC transporters (ABCG2, ABCB1) ^[3]	Partial

Common Mechanisms of Resistance

A key mechanism of resistance to **CC-115** that may be shared with other targeted therapies is the overexpression of ATP-binding cassette (ABC) transporters.

[Click to download full resolution via product page](#)

Figure 2: Mechanism of resistance to **CC-115** via ABC transporter-mediated efflux.


Studies have demonstrated that overexpression of ABCG2 (breast cancer resistance protein, BCRP) and ABCB1 (P-glycoprotein, P-gp) leads to increased efflux of **CC-115** from cancer

cells, thereby reducing its intracellular concentration and diminishing its efficacy.^[3] This is a common mechanism of multidrug resistance and can confer cross-resistance to a wide range of chemotherapeutic agents and targeted therapies that are also substrates of these transporters.

Experimental Protocols

To facilitate comparative studies, detailed protocols for key in vitro assays are provided below.

Experimental Workflow for Assessing Cross-Resistance

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Dual inhibition of DNA-PKcs and mTOR by CC-115 potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Cross-Resistance Profiles: CC-115 Versus Other Targeted Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560069#cross-resistance-studies-between-cc-115-and-other-targeted-therapies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com